molecular formula C11H11NO5 B1211684 [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate CAS No. 6622-95-3

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate

Cat. No.: B1211684
CAS No.: 6622-95-3
M. Wt: 237.21 g/mol
InChI Key: OTVNMEHTSLGKMY-AATRIKPKSA-N
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Description

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate: is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of a nitro group, a methoxy group, and an acetoxy group attached to a styrene backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate typically involves the nitration of 3-methoxy-4-acetoxystyrene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the styrene derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and acetoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of beta-Amino-3-methoxy-4-acetoxystyrene.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy or acetoxy groups.

Scientific Research Applications

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and acetoxy groups can modulate the compound’s solubility and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • beta-Nitro-3,4,5-trimethoxystyrene
  • beta-Nitro-4-methoxystyrene
  • beta-Nitro-3-methoxystyrene

Uniqueness

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate is unique due to the presence of both methoxy and acetoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These functional groups influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

6622-95-3

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate

InChI

InChI=1S/C11H11NO5/c1-8(13)17-10-4-3-9(5-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3/b6-5+

InChI Key

OTVNMEHTSLGKMY-AATRIKPKSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC

Key on ui other cas no.

6622-95-3

Synonyms

4-acetoxy-3-methoxy-omega-nitrostyrene
4-acetoxy-3-methoxy-omega-nitrostyrene, (E)-isome

Origin of Product

United States

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